The detection of hemoglobin Himeji can be achieved through various analytical techniques:
Hemoglobin Himeji exhibits a slightly unstable molecular structure due to the substitution at the beta chain. This instability can influence its oxygen affinity and glycation properties.
The molecular formula for normal adult hemoglobin (hemoglobin A) is . The variant's specific structural data may not differ significantly in formula but will show variations in glycation patterns and stability due to the mutation .
Hemoglobin Himeji participates in similar biochemical reactions as normal hemoglobin but with notable differences:
The enhanced glycation can be attributed to the altered amino acid composition, which influences how glucose interacts with the hemoglobin molecule. This interaction is critical for understanding discrepancies in hemoglobin A1c measurements among patients with this variant .
The mechanism by which hemoglobin Himeji affects blood glucose readings involves its interaction with glucose molecules. The increased glycation leads to higher levels of glycated hemoglobin, which can result in falsely low or high readings when measuring hemoglobin A1c.
Studies indicate that patients with hemoglobin Himeji may show discrepancies between fasting plasma glucose levels and measured hemoglobin A1c values, complicating diabetes management .
Hemoglobin Himeji is characterized by:
The chemical properties include an altered rate of glycation and potential changes in oxygen binding affinity. These properties are crucial for understanding its physiological implications and diagnostic challenges .
Hemoglobin Himeji has significant implications in clinical diagnostics, particularly concerning diabetes management:
Hb Himeji was first identified in 1986 in a Japanese diabetic patient during routine HbA1c analysis. Researchers observed a fast-moving abnormal hemoglobin peak comprising approximately 40% of total hemoglobin, suggesting a heterozygous state. Through protein sequencing and genetic analysis, they pinpointed a missense mutation at codon 141 of the β-globin chain (HBB gene), where alanine was substituted by aspartic acid. This mutation was denoted as β141(H18)Ala→Asp according to hemoglobin nomenclature conventions [4].
The variant was named "Hemoglobin Himeji" following the established tradition of naming hemoglobin variants after the geographic location of their discovery—Himeji being a city in Japan’s Hyōgo Prefecture. Historically, hemoglobin variants were classified via electrophoretic mobility, with Hb Himeji exhibiting anodal migration (faster movement toward the positive electrode) compared to normal HbA. This electrophoretic behavior provided the initial clue to its structural abnormality [4] [1].
Hb Himeji exhibits an extremely low global prevalence, with only a handful of documented cases worldwide since its discovery. Published reports confirm its occurrence predominantly in two distinct populations:
Table 1: Documented Cases of Hemoglobin Himeji
Country | Number of Cases | Demographics | Identification Context |
---|---|---|---|
Japan | 1 index case | Adult male with diabetes | HbA1c/glucose discrepancy [4] |
Portugal | 1 family cluster | 76-year-old female with type 2 diabetes | Routine diabetes monitoring [1] |
Unspecified | 2 families | Multiple members | Genetic screening studies [1] |
This distribution suggests no strong ethnic predisposition, though the limited cases imply possible founder effects in isolated populations. Unlike globally prevalent hemoglobinopathies like HbS (sickle hemoglobin) or HbE, Hb Himeji lacks significant prevalence in malaria-endemic regions, distinguishing it from variants with known selective advantages. Population screening programs for hemoglobin disorders rarely detect Hb Himeji, reinforcing its status as an exceptionally rare variant [1] [2] [7].
The variant’s inheritance follows an autosomal codominant pattern: heterozygous individuals produce both normal HbA and Hb Himeji, with the abnormal hemoglobin constituting 32–40% of total hemoglobin. Despite comprehensive family studies in identified probands (including descendants of the Portuguese patient), de novo mutations appear possible, as no familial transmission was observed in some cases [1].
Hematological Implications
Hb Himeji causes mild molecular instability and altered oxygen affinity. While not associated with significant hemolytic anemia or clinical symptoms at baseline, it exhibits:
Hematologically, carriers typically show normal complete blood counts (hemoglobin ~15.0 g/dL in the Portuguese case), with no microcytosis or other red cell indices suggestive of thalassemia. However, under hematological stress (e.g., infection, surgery), compensatory erythropoiesis may be inadequate, potentially unmasking a risk for anemia [1].
Endocrinological and Diagnostic Challenges
The primary clinical significance of Hb Himeji lies in its profound interference with glycemic monitoring:
Table 2: Alternative Glycemic Monitoring Strategies for Hb Himeji Carriers
Method | Mechanism | Advantages | Limitations |
---|---|---|---|
Fructosamine | Measures glycated serum proteins | Unaffected by hemoglobin variants | Reflects mean glucose only (~2–3 weeks) |
Glycated Serum Albumin | Measures glycated albumin specifically | More specific than fructosamine | Lacks established diabetes complication links |
Continuous Glucose Monitoring (CGM) | Interstitial glucose tracking | Real-time glucose data | Cost; requires patient adherence |
Self-Monitored Blood Glucose (SMBG) | Capillary glucose measurements | Direct assessment of current glycemia | Spot measurements; no long-term trend view |
For diabetic patients, reliance on erroneous HbA1c can lead to dangerous overtreatment (e.g., insulin overdosage causing hypoglycemia) or undiagnosed hyperglycemia. Hb Himeji should be suspected when:
Confirmation requires hemoglobin analysis (e.g., electrophoresis, HPLC with abnormal peaks) and genetic testing to identify the HBB:c.422C>A (p.Ala141Asp) mutation. Importantly, Hb Himeji itself doesn’t increase diabetes risk or complications, but mismanagement due to inaccurate monitoring can lead to preventable complications [1] [4].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5